4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile
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Overview
Description
4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile is an organic compound that features a pyrazole ring, a phenoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the pyrazole ring.
Introduction of the Benzonitrile Moiety: The benzonitrile group can be attached through a nucleophilic aromatic substitution reaction, where a nitrile-containing reagent reacts with the phenoxy-substituted pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with phenols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be employed in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-3-yl)benzonitrile: Similar structure but lacks the pentyl and phenoxy groups.
4-(1-Hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium-3-yl)benzonitrile: Contains different substituents on the pyrazole ring.
Uniqueness
4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile is unique due to the presence of the pentyl group on the pyrazole ring and the phenoxy group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
900500-86-9 |
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Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[[4-(5-pentyl-1H-pyrazol-3-yl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C22H23N3O/c1-2-3-4-5-20-14-22(25-24-20)19-10-12-21(13-11-19)26-16-18-8-6-17(15-23)7-9-18/h6-14H,2-5,16H2,1H3,(H,24,25) |
InChI Key |
ZVJAHIZEFQPZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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